3-methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate
Overview
Description
3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate is a chemical compound with the molecular formula C12H22Cl2N2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzyl chloride and 3-methylpiperazine.
Reaction: The 4-methylbenzyl chloride is reacted with 3-methylpiperazine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Purification: The resulting product is purified through recrystallization or column chromatography.
Formation of Dihydrochloride Hydrate: The purified product is then treated with hydrochloric acid to form the dihydrochloride salt, which is subsequently hydrated to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Processing: The reaction mixture is continuously processed to ensure consistent quality and yield.
Automated Purification: Advanced purification techniques such as automated column chromatography or crystallization are employed.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies involving neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Medicine: Investigated for potential therapeutic uses, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may interact with serotonin receptors, influencing neurotransmitter release and uptake pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methylphenyl)piperazine
- 1-(4-Methylphenyl)piperazine
- 1-(2-Methylphenyl)piperazine
Comparison
Compared to its analogs, 3-methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate is unique due to its specific substitution pattern on the piperazine ring. This unique structure can result in different pharmacological properties and reactivity, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
3-methyl-1-(4-methylphenyl)piperazine;hydrate;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH.H2O/c1-10-3-5-12(6-4-10)14-8-7-13-11(2)9-14;;;/h3-6,11,13H,7-9H2,1-2H3;2*1H;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAROYCPWTZZOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=C(C=C2)C.O.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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